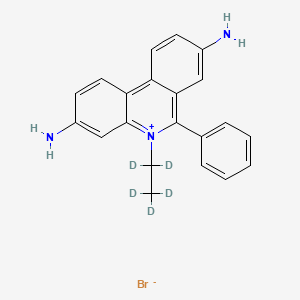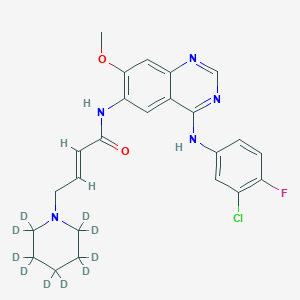
Adam8-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The synthesis of Adam8-IN-1 involves the rational design and chemical synthesis of dimeric arylsulfonamides . The synthetic route typically includes the following steps:
Formation of the arylsulfonamide core: This involves the reaction of an arylamine with a sulfonyl chloride under basic conditions to form the arylsulfonamide.
Dimerization: The arylsulfonamide core is then dimerized to enhance its inhibitory potency against ADAM8. This step involves the use of a bifunctional linker to connect two arylsulfonamide molecules.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
化学反应分析
Adam8-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . Common reagents used in these reactions include:
Sulfonyl chlorides: Used in the formation of the arylsulfonamide core.
Bifunctional linkers: Used in the dimerization step.
The major product formed from these reactions is the dimeric arylsulfonamide, which exhibits potent inhibitory activity against ADAM8 .
科学研究应用
Adam8-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: This compound has been shown to inhibit the proteolytic activity of ADAM8 in cancer cells, thereby reducing tumor growth and metastasis. It is used to study the role of ADAM8 in cancer progression and to develop potential therapeutic strategies.
Neuroinflammation: This compound has been used to investigate the role of ADAM8 in neuroinflammatory processes, such as those occurring after spinal cord injury. It helps in understanding the molecular mechanisms underlying neuroinflammation and developing treatments to mitigate its effects.
Biomarker research: ADAM8 is considered a potential biomarker for various diseases, including systemic lupus erythematosus and systemic sclerosis. This compound is used in research to validate the diagnostic and prognostic value of ADAM8 in these conditions.
作用机制
Adam8-IN-1 exerts its effects by inhibiting the metalloproteinase activity of ADAM8 . The compound binds to the active site of ADAM8, preventing it from cleaving its substrates. This inhibition disrupts various signaling pathways involved in inflammation, cancer progression, and neurodegeneration . Specifically, this compound blocks the activation of the mitogen-activated protein kinase (MAPK) signaling cascade and the signal transducer and activator of transcription 3 (STAT3) signaling pathway .
相似化合物的比较
Adam8-IN-1 is unique in its high potency and selectivity for ADAM8 compared to other metalloproteinase inhibitors . Similar compounds include:
ADAM10 inhibitors: These inhibitors target ADAM10, another member of the ADAM family, but are less selective for ADAM8.
Matrix metalloproteinase inhibitors: These inhibitors target a broader range of metalloproteinases but may have off-target effects and lower selectivity for ADAM8.
属性
分子式 |
C44H44Br4N6O12S2 |
|---|---|
分子量 |
1232.6 g/mol |
IUPAC 名称 |
1-N,3-N-bis[(4R)-4-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-5-(hydroxyamino)-5-oxopentyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C44H44Br4N6O12S2/c45-31-18-27(19-32(46)23-31)25-65-35-8-12-37(13-9-35)67(61,62)53-39(43(57)51-59)6-2-16-49-41(55)29-4-1-5-30(22-29)42(56)50-17-3-7-40(44(58)52-60)54-68(63,64)38-14-10-36(11-15-38)66-26-28-20-33(47)24-34(48)21-28/h1,4-5,8-15,18-24,39-40,53-54,59-60H,2-3,6-7,16-17,25-26H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t39-,40-/m1/s1 |
InChI 键 |
LJOOWNHZCTUDSG-XRSDMRJBSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)













